Ethyl 5-amino-1-(3-(fluoromethyl)phenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-(3-(fluoromethyl)phenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-(3-(fluoromethyl)phenyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method is the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often carried out in the presence of a catalyst, such as alumina-silica-supported manganese dioxide, under aqueous conditions . The reaction yields the desired pyrazole derivative with high efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of green solvents and recyclable catalysts is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(3-(fluoromethyl)phenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 5-amino-1-(3-(fluoromethyl)phenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(3-(fluoromethyl)phenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites. This binding disrupts the normal function of the kinase, leading to a therapeutic effect. The compound may also interact with other proteins and receptors, modulating various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-1,3-diphenyl-1H-pyrazole-4-carboxylate: Similar in structure but lacks the fluoromethyl group.
5-amino-1-phenyl-1H-pyrazole-4-carbonitrile: Contains a nitrile group instead of the ester group.
Uniqueness
Ethyl 5-amino-1-(3-(fluoromethyl)phenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the fluoromethyl group, which can enhance its biological activity and stability. This modification can lead to improved pharmacokinetic properties and increased potency compared to similar compounds .
Properties
IUPAC Name |
ethyl 5-amino-1-[3-(fluoromethyl)phenyl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2/c1-2-19-13(18)11-8-16-17(12(11)15)10-5-3-4-9(6-10)7-14/h3-6,8H,2,7,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCENAVHNYSEFOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)CF)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697822 |
Source
|
Record name | Ethyl 5-amino-1-[3-(fluoromethyl)phenyl]-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110821-29-9 |
Source
|
Record name | Ethyl 5-amino-1-[3-(fluoromethyl)phenyl]-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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